5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Chemical procurement Purity specification Quality control

This research-grade building block (CAS 898646-67-8) features a 5-chloro-2-methylsulfanylpyrimidine-4-carboxamide core with a distinctive 2,3-dimethylphenyl N-substituent. Its asymmetric steric topology differentiates it from the common 2,6- or 2,5-dimethyl isomers, enabling exploration of unique selectivity profiles in kinase ATP-binding pockets. Three reactive handles—the 5-chloro (SNAr), 2-methylsulfanyl (oxidation to sulfone), and carboxamide NH (alkylation)—support sequential, protecting-group-free library synthesis. Procure alongside the 2,5- and 2,6-dimethylphenyl isomers to systematically map steric requirements of hydrophobic back pockets in JAK2, GSK-3β, or Syk inhibitor programs.

Molecular Formula C14H14ClN3OS
Molecular Weight 307.8
CAS No. 898646-67-8
Cat. No. B2478653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
CAS898646-67-8
Molecular FormulaC14H14ClN3OS
Molecular Weight307.8
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C
InChIInChI=1S/C14H14ClN3OS/c1-8-5-4-6-11(9(8)2)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
InChIKeyHJRMZZSYKZBORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide (CAS 898646-67-8): Structural and Pharmacophore Baseline for Procurement Decisions


5-Chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide (CAS 898646-67-8) is a trisubstituted pyrimidine-4-carboxamide featuring a 5-chloro, 2-methylsulfanyl, and N-(2,3-dimethylphenyl)carboxamide substitution pattern . The pyrimidine-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, exemplified by Syk Inhibitor II which achieves Syk kinase IC50 of 41 nM with >100-fold selectivity over related kinases , and by a series of 2-(anilino)pyrimidine-4-carboxamides reported as highly potent, orally active GSK-3β inhibitors with subnanomolar potency [1]. Within the 2,3-dimethylphenyl subclass, sulfonamide derivatives bearing 2,3-dimethyl substitution have been identified as potent antidiabetic and antimicrobial agents, establishing the 2,3-dimethylphenyl motif as a pharmacologically relevant N-aryl substituent [2]. The target compound is commercially available at 98% purity from multiple suppliers and is positioned as a research-grade building block or screening candidate .

Why Positional Isomers and N-Substituent Analogs of 5-Chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide Cannot Be Interchanged


The 5-chloro-2-methylsulfanylpyrimidine-4-carboxamide scaffold is commercially available with numerous N-aryl variations, including the 2,5-dimethylphenyl (CAS 879936-08-0) [1], 2,6-dimethylphenyl (CAS 879935-84-9) [2], 3,4-dimethylphenyl [1], and 2-methylphenyl (CAS 879932-67-9) isomers. However, the position of methyl substituents on the N-phenyl ring dictates distinct steric, electronic, and conformational properties that directly impact target binding, metabolic stability, and solubility. In the GSK-3β inhibitor series reported by Hartz et al. (2023), a single methyl positional shift on the anilino ring produced a 25-fold difference in potency (pyrimidine vs pyridine hinge-binder: IC50 = 0.49 nM vs 13 nM) [3]. Similarly, in the broader 2-methylsulfanylpyrimidine-4-carboxamide class, the N-benzyl analog (CAS 325723-06-6) has demonstrated JAK2 kinase inhibition with an IC50 of 0.45 μM [4], a property that may be either enhanced or abolished by the 2,3-dimethylphenyl substitution depending on the steric fit within the ATP-binding pocket. The 2,3-dimethylphenyl motif specifically places one ortho-methyl group adjacent to the carboxamide linkage and a meta-methyl group, creating an asymmetric steric environment distinct from the symmetric 2,6-dimethyl isomer or the para-disposed 2,5-dimethyl isomer. This asymmetry can confer differential selectivity across kinase panels, as demonstrated for the pyrimidine-carboxamide Syk Inhibitor II, where selectivity ratios vary over 500-fold across PKC, ZAP-70, Btk, and Itk kinases . Procuring a generic positional isomer without verifying target-specific activity therefore risks loss of potency, altered selectivity, or unexpected physicochemical behavior .

Quantitative Differentiation Evidence for CAS 898646-67-8 Against Closest Structural Analogs


Purity Specification Benchmarking: 98% Assay vs. Industry-Standard Screening Compound Grades

CAS 898646-67-8 is supplied at 98% purity (HPLC-grade specification) by Leyan (Catalog No. 2227070) . This meets or exceeds the typical purity specifications for research-grade screening compounds in the pyrimidine-4-carboxamide class. For comparison, the well-characterized Syk Inhibitor II (a pyrimidine-carboxamide reference compound) is supplied by Sigma-Aldrich at ≥95% purity (HPLC) . The 98% specification for CAS 898646-67-8 provides a 3-percentage-point purity advantage over this established benchmark, reducing the likelihood of confounding biological results from impurities in primary screening campaigns.

Chemical procurement Purity specification Quality control

Computed Lipophilicity (XLogP3) Differentiation Among Dimethylphenyl Positional Isomers

The 2,3-dimethylphenyl substitution pattern on CAS 898646-67-8 is predicted to confer distinct lipophilicity compared to its positional isomers, which directly impacts membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays. While experimentally measured logP/logD data for these specific isomers are not available in the public domain, the order of methyl substitution (ortho-meta in 2,3- vs. ortho-para in 2,5- vs. di-ortho in 2,6-) produces systematically different molecular shapes and steric shielding of the carboxamide NH, affecting both chromatographic retention and biological partition behavior. The 2,3-dimethyl arrangement places one methyl group in an ortho position capable of forming intramolecular steric interactions with the carboxamide carbonyl, potentially reducing the solvent-exposed polar surface area relative to the 2,5- and 2,6- isomers [1]. For context, the mono-methyl analog (2-methylphenyl, CAS 879932-67-9) has a reported aqueous solubility of 1.3 µg/mL at pH 7.4 ; the additional methyl group in CAS 898646-67-8 is expected to further reduce aqueous solubility by an estimated 0.5-1.0 log unit based on the general contribution of an aromatic methyl group to logP (π ≈ +0.5) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Kinase Inhibition Potential: The 2,3-Dimethylphenyl Motif in Pyrimidine-4-Carboxamide Scaffolds

The 2,3-dimethylphenyl moiety has been independently validated as a pharmacologically productive substituent in related chemotypes. In a study of N-aryl/N,N-dimethyl substituted sulphonamide derivatives, compounds bearing 2,3-dimethyl substitution on the phenyl ring were identified as potent antidiabetic agents and those with bromo and 2,3-dimethyl substituents established themselves as potent antimicrobial agents [1]. Within the pyrimidine-4-carboxamide class specifically, the N-benzyl analog (CAS 325723-06-6) demonstrated selective JAK2 kinase inhibition with an IC50 of 0.45 μM [2]. The replacement of the benzyl group in CAS 325723-06-6 with the 2,3-dimethylphenyl group in CAS 898646-67-8 is predicted, based on established kinase inhibitor SAR principles, to modulate both potency and selectivity through altered hinge-region contacts and hydrophobic pocket occupancy. The broader class precedent is strong: pyrimidine-4-carboxamide Syk Inhibitor II achieves 41 nM potency with selectivity ratios exceeding 100-fold against five off-target kinases , and the Hartz et al. GSK-3β series demonstrates that subtle N-aryl modifications can shift potency by >25-fold [3].

Kinase inhibition JAK2 Structure-activity relationship

Synthetic Tractability and Derivatization Potential: Chloro and Methylsulfanyl as Orthogonal Reactive Handles

CAS 898646-67-8 possesses two chemically orthogonal reactive handles: the 5-chloro substituent (amenable to nucleophilic aromatic substitution, SNAr, and cross-coupling reactions) and the 2-methylsulfanyl group (amenable to oxidation to sulfoxide/sulfone or displacement). This dual-handle architecture is shared with the broader 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide series but is distinguished from analogs where one handle is absent or modified. For example, the N-benzyl analog (CAS 325723-06-6) retains both handles [1], while the 2-(benzylsulfanyl) analogs replace the methylsulfanyl with a bulkier benzylsulfanyl group that alters the steric and electronic environment at the pyrimidine 2-position [2]. The 5-chloro group in CAS 898646-67-8 is activated toward SNAr by the electron-withdrawing pyrimidine ring and the 4-carboxamide, enabling facile derivatization with amine, alcohol, or thiol nucleophiles. The methylsulfanyl group can be selectively oxidized with mCPBA or oxone to generate sulfoxide or sulfone derivatives with altered hydrogen-bonding capacity, as demonstrated in related 2-methylsulfanylpyrimidine systems [3]. This dual derivatizability makes CAS 898646-67-8 a versatile core scaffold for focused library synthesis, providing two distinct vectors for systematic SAR exploration.

Medicinal chemistry Chemical biology Library synthesis

Absence of Public Bioactivity Data as a Differentiation Factor: A Chemically Tractable 'Blank Slate' for Novel Target Screening

Unlike the well-characterized Syk Inhibitor II (Syk IC50 = 41 nM, selectivity panel across 5 kinases) , or the N-benzyl analog (CAS 325723-06-6) with reported JAK2 IC50 = 0.45 μM [1], CAS 898646-67-8 has no publicly disclosed bioactivity data in ChEMBL, BindingDB, PubChem BioAssay, or the primary peer-reviewed literature [2]. This absence of prior art, while precluding direct potency comparisons, constitutes a procurement-relevant differentiation for organizations pursuing novel chemical matter or seeking to establish composition-of-matter intellectual property. For screening library procurement, compounds without precedent in the literature offer higher novelty scores in diversity-based selection algorithms and reduce the risk of rediscovering known pharmacophores. The compound's structural features (5-chloro, 2-methylsulfanyl, 2,3-dimethylphenylcarboxamide) place it within drug-like chemical space (MW 307.8; hydrogen bond donors = 1; hydrogen bond acceptors = 4; rotatable bonds = 4) , satisfying Lipinski's Rule of Five criteria and making it suitable for fragment-based or high-throughput screening without the intellectual property entanglements associated with compounds that have established target annotations.

Drug discovery High-throughput screening Novel target identification

Recommended Procurement and Application Scenarios for 5-Chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide (CAS 898646-67-8)


Kinase Inhibitor Lead Discovery: JAK2, Syk, and GSK-3β SAR Expansion

CAS 898646-67-8 is best deployed as a diversity element in kinase-focused screening libraries targeting the ATP-binding pocket. The 2,3-dimethylphenyl N-substituent provides an underexplored steric topology compared to the more common 2,6-dimethyl or unsubstituted phenyl analogs. Class precedent from the N-benzyl analog (JAK2 IC50 = 0.45 μM) [1] and Syk Inhibitor II (Syk IC50 = 41 nM) establishes that the 5-chloro-2-methylsulfanylpyrimidine-4-carboxamide core can engage the kinase hinge region, while the N-aryl substituent modulates potency and selectivity through interactions with the hydrophobic back pocket. Organizations pursuing novel JAK2 or GSK-3β inhibitors should procure CAS 898646-67-8 alongside the 2,5- and 2,6-dimethylphenyl isomers (CAS 879936-08-0 and CAS 879935-84-9) to systematically map the steric requirements of the target's N-aryl binding subpocket [2].

Focused Library Synthesis via Orthogonal Derivatization of the 5-Chloro and 2-Methylsulfanyl Handles

The dual reactive handles on CAS 898646-67-8 enable sequential derivatization without protecting group manipulation. In a typical workflow, the 5-chloro position can undergo SNAr with primary or secondary amines (e.g., morpholine, N-methylpiperazine) to generate a first-generation library, followed by oxidation of the 2-methylsulfanyl group to the corresponding sulfone (using mCPBA or Oxone) to generate a second-generation library with altered hydrogen-bond acceptor properties. The carboxamide NH can also be alkylated to introduce a third diversification point. This three-vector derivatization strategy, documented in the broader pyrimidine carboxamide patent literature [3], makes CAS 898646-67-8 suitable for medium-throughput parallel synthesis (12-96 compounds per campaign) in medicinal chemistry hit-to-lead optimization.

Antimicrobial Screening Leveraging the 2,3-Dimethylphenyl Pharmacophore

The 2,3-dimethylphenyl motif has demonstrated antimicrobial activity in sulphonamide chemotypes, where compounds with 2,3-dimethyl and bromo-substituted phenyl rings exhibited potent antibacterial effects [4]. Screening CAS 898646-67-8 against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative panel strains is warranted, particularly given that the related N-benzyl analog has shown moderate activity against Gram-positive bacteria including MRSA [1]. The 2-methylsulfanyl group may additionally contribute to antibacterial activity through mechanisms involving cellular thiol depletion or metal chelation, as observed in other sulfur-containing pyrimidine derivatives [3].

Computational Chemistry and Virtual Screening: Enriching Chemical Diversity

CAS 898646-67-8 occupies a distinct region of physicochemical space within the pyrimidine-4-carboxamide series. With a molecular weight of 307.8 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a predicted XLogP3 of 3.5-4.0, the compound satisfies all Lipinski Rule of Five criteria . Its 2,3-dimethylphenyl substituent provides a shape complementarity profile distinct from the 2,6-dimethyl isomer (which places both methyl groups in ortho positions, creating a symmetric steric shield around the carboxamide NH). For virtual screening campaigns, this asymmetry is predicted to yield different docking poses in kinase ATP-binding sites compared to symmetrical N-aryl isomers, particularly at the gatekeeper residue region where steric tolerance is highly target-dependent [2]. Procurement for computational chemistry applications should prioritize CAS 898646-67-8 when the docking model indicates a sterically asymmetric hydrophobic pocket adjacent to the hinge-binding region.

Quote Request

Request a Quote for 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.